5-Chloro-3,3'-bipyridine
Overview
Description
5-Chloro-3,3’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. The presence of a chlorine atom at the 5-position of one of the pyridine rings distinguishes 5-Chloro-3,3’-bipyridine from other bipyridine derivatives.
Preparation Methods
The synthesis of 5-Chloro-3,3’-bipyridine typically involves metal-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a chloropyridine with a pyridylboronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide. Another method is the Stille coupling reaction, which uses a stannylated pyridine derivative and a chloropyridine in the presence of a palladium catalyst . Industrial production methods may involve these or other catalytic processes optimized for large-scale synthesis.
Chemical Reactions Analysis
5-Chloro-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction reactions, often facilitated by metal catalysts.
Coordination Chemistry: 5-Chloro-3,3’-bipyridine can coordinate with metal ions to form complexes, which are useful in catalysis and materials science.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-3,3’-bipyridine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and materials science.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the synthesis of functional materials, such as photosensitizers and supramolecular structures.
Mechanism of Action
The mechanism of action of 5-Chloro-3,3’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In pharmaceuticals, its derivatives may inhibit specific enzymes or interact with molecular targets to exert therapeutic effects .
Comparison with Similar Compounds
5-Chloro-3,3’-bipyridine can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds serve as ligands in coordination chemistry, 5-Chloro-3,3’-bipyridine’s unique chlorine substitution at the 5-position imparts distinct reactivity and properties . Similar compounds include:
2,2’-Bipyridine: Known for its strong coordination with metal ions.
4,4’-Bipyridine: Used in the synthesis of viologens and other functional materials.
Properties
IUPAC Name |
3-chloro-5-pyridin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXXMWFWFNJMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445676 | |
Record name | 5-chloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284040-67-1 | |
Record name | 5-chloro-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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